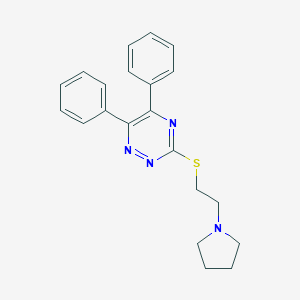
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide, also known as DPTS, is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a fluorescent probe for detecting reactive oxygen species and in the development of new drugs for the treatment of cancer and other diseases.
作用机制
The mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is not well understood, but it is believed to involve the formation of a highly reactive intermediate that reacts with ROS to produce a fluorescent product. This reaction is thought to be specific to ROS, allowing for the selective detection of these molecules in biological systems.
Biochemical and Physiological Effects:
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to have a low toxicity and is relatively stable in biological systems, making it a promising compound for use in biomedical research. However, more research is needed to fully understand the biochemical and physiological effects of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide in vivo.
实验室实验的优点和局限性
One of the main advantages of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is its high sensitivity to ROS, which makes it a valuable tool for studying these molecules in biological systems. Additionally, its low toxicity and relative stability in biological systems make it a promising compound for use in biomedical research. However, one limitation of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are many potential future directions for research on 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide. One area of interest is the development of new drugs for the treatment of cancer and other diseases. 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to have anticancer properties, and further research in this area could lead to the development of new and more effective cancer treatments. Additionally, research on the mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide could lead to a better understanding of the role of ROS in disease and aging, and could lead to the development of new treatments for these conditions. Finally, further research on the synthesis and properties of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide could lead to the development of new and more efficient methods for its production, making it more accessible for use in scientific research.
合成方法
The synthesis of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide involves the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
科学研究应用
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been used in a variety of scientific research applications. One of the most notable applications is as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and are associated with a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to be highly sensitive to ROS, making it a valuable tool for studying these molecules in biological systems.
属性
分子式 |
C21H22N4S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
5,6-diphenyl-3-(2-pyrrolidin-1-ylethylsulfanyl)-1,2,4-triazine |
InChI |
InChI=1S/C21H22N4S/c1-3-9-17(10-4-1)19-20(18-11-5-2-6-12-18)23-24-21(22-19)26-16-15-25-13-7-8-14-25/h1-6,9-12H,7-8,13-16H2 |
InChI 键 |
HYEYHIJEHTULJS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CCN(C1)CCSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one](/img/structure/B276203.png)
![3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276206.png)
![3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276208.png)
![3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276209.png)
![3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276210.png)
![3-amino-6-(4-fluorophenyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276215.png)
![3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276216.png)
![3-amino-6-(4-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276218.png)
![3-amino-6-(4-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276220.png)
![3-amino-6-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276221.png)
![3-amino-6-(4-chlorophenyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276223.png)
![3-amino-6-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276224.png)
![3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276225.png)
![{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B276226.png)